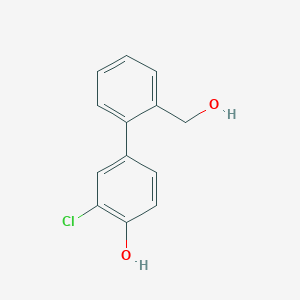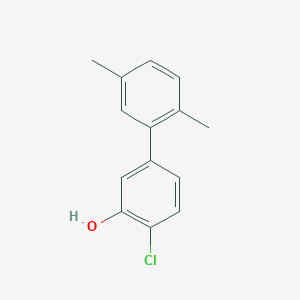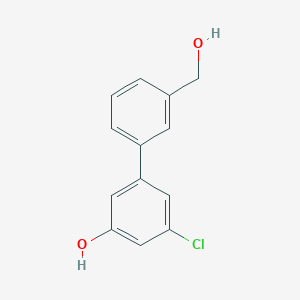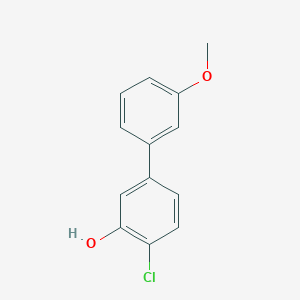
3-Chloro-5-(4-methoxyphenyl)phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-5-(4-methoxyphenyl)phenol, 95% (3C5MPP) is a chemical compound with a wide range of applications in scientific research. It is an aromatic compound with a molecular weight of approximately 220 g/mol and a melting point of approximately 130 °C. 3C5MPP has been used in a variety of research applications, including as a catalyst in organic synthesis, as a reagent in organic synthesis, and as a ligand in coordination chemistry. In addition, 3C5MPP has been studied for its potential applications in biochemistry, physiology, and medicine.
Scientific Research Applications
3-Chloro-5-(4-methoxyphenyl)phenol, 95% has been used in a variety of scientific research applications. It has been used as a catalyst in organic synthesis, as a reagent in organic synthesis, and as a ligand in coordination chemistry. In addition, 3-Chloro-5-(4-methoxyphenyl)phenol, 95% has been studied for its potential applications in biochemistry, physiology, and medicine.
Mechanism of Action
The mechanism of action of 3-Chloro-5-(4-methoxyphenyl)phenol, 95% is not fully understood. However, it is believed that 3-Chloro-5-(4-methoxyphenyl)phenol, 95% acts as a Lewis acid, meaning that it can accept a pair of electrons from an electron-rich species, such as a nucleophile, and form a covalent bond. This reaction can then facilitate the formation of other organic molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Chloro-5-(4-methoxyphenyl)phenol, 95% are not fully understood. However, it has been shown to interact with certain proteins, enzymes, and hormones in the body, suggesting that it may have a role in regulating certain biochemical and physiological processes.
Advantages and Limitations for Lab Experiments
The use of 3-Chloro-5-(4-methoxyphenyl)phenol, 95% in laboratory experiments has several advantages. It is relatively inexpensive, easy to synthesize, and can be used in a variety of research applications. However, there are some limitations to its use. For example, 3-Chloro-5-(4-methoxyphenyl)phenol, 95% is not very stable and can decompose relatively quickly. In addition, its toxicity and potential for causing skin irritation make it unsuitable for certain experiments.
Future Directions
There are several potential future directions for research on 3-Chloro-5-(4-methoxyphenyl)phenol, 95%. These include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in biochemistry, physiology, and medicine. In addition, further research into its stability and toxicity could help to identify ways to improve its safety and efficacy for use in laboratory experiments. Finally, further research into its use as a catalyst and reagent in organic synthesis could help to identify new and more efficient methods of synthesis.
Synthesis Methods
3-Chloro-5-(4-methoxyphenyl)phenol, 95% can be synthesized in a variety of ways. One method involves the reaction of 4-chlorophenol with 4-methoxyphenol in the presence of a base, such as sodium hydroxide, at a temperature of approximately 150 °C. The reaction yields 3-Chloro-5-(4-methoxyphenyl)phenol, 95% in approximately 95% yield. This method is relatively simple and cost-effective, making it a popular choice for research applications.
properties
IUPAC Name |
3-chloro-5-(4-methoxyphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO2/c1-16-13-4-2-9(3-5-13)10-6-11(14)8-12(15)7-10/h2-8,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLFCGKUTAQKLGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70685888 |
Source


|
| Record name | 5-Chloro-4'-methoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70685888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-(4-methoxyphenyl)phenol | |
CAS RN |
1261979-79-6 |
Source


|
| Record name | 5-Chloro-4'-methoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70685888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














